molecular formula C10H16O2 B12638373 Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate CAS No. 921210-52-8

Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate

Cat. No.: B12638373
CAS No.: 921210-52-8
M. Wt: 168.23 g/mol
InChI Key: UYHUIPQFTGQJCG-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate is an organic compound with a unique cyclopentylidene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted esters depending on the reagents and conditions used.

Scientific Research Applications

Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and its interaction with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(3S,4S)-3,4-dimethylcyclohexylidene]acetate
  • Methyl [(3R,4R)-3,4-dimethylcyclopentylidene]acetate
  • Methyl [(3S,4R)-3,4-dimethylcyclopentylidene]acetate

Uniqueness

Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. This stereochemistry can lead to different biological activities and chemical properties compared to its stereoisomers .

Properties

CAS No.

921210-52-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 2-[(3S,4S)-3,4-dimethylcyclopentylidene]acetate

InChI

InChI=1S/C10H16O2/c1-7-4-9(5-8(7)2)6-10(11)12-3/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1

InChI Key

UYHUIPQFTGQJCG-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1CC(=CC(=O)OC)C[C@@H]1C

Canonical SMILES

CC1CC(=CC(=O)OC)CC1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.